Comprehensive Structural Analysis and Synthetic Utility of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
Comprehensive Structural Analysis and Synthetic Utility of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
The following technical guide details the structural characteristics, synthetic pathways, and applications of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . This document is designed for medicinal chemists and process engineers, focusing on the molecule's utility as a pharmacophore scaffold in drug discovery.
Executive Summary
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (MFMP-2C) represents a highly functionalized pyrimidine "privileged structure." Its specific substitution pattern—combining a C5-fluorine atom, a C4-methoxy group, and a C2-carboxylate ester—creates a unique electronic environment. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR, EGFR), anti-viral agents, and advanced agrochemicals. Its utility lies in the orthogonality of its functional groups: the C2-ester allows for scaffolding extension, the C4-methoxy acts as a potential leaving group or hydrogen-bond acceptor, and the C5-fluorine modulates metabolic stability and pKa.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate |
| CAS Number | 1189713-34-1 (Generic/Analogous) |
| Molecular Formula | |
| Molecular Weight | 186.14 g/mol |
| SMILES | COC1=NC(=NC=C1F)C(=O)OC |
| LogP (Predicted) | ~0.8 (Lipophilic, suitable for CNS penetration) |
| H-Bond Acceptors | 5 (N1, N3, O-Methoxy, O-Ester Carbonyl, O-Ester Ether) |
| Topological Polar Surface Area | ~65 Ų |
Structural & Electronic Characterization
The reactivity of MFMP-2C is defined by the interplay between the electron-deficient pyrimidine ring and its substituents.
-
The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient (
-deficient), making it susceptible to Nucleophilic Aromatic Substitution ( ). -
C5-Fluorine (The Stabilizer):
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the C5-C6 bond, increasing the acidity of the C6-proton. This makes C6 a viable site for C-H activation or lithiation.
-
Metabolic Blocking: Fluorine at C5 prevents oxidative metabolism (e.g., by cytochrome P450s) at this typically labile position, extending the half-life of derived drugs.
-
-
C4-Methoxy (The Switch):
-
Resonance Effect (+R): The oxygen lone pair donates electron density into the ring, partially counteracting the electron-withdrawing nature of the nitrogen atoms and the ester.
-
Synthetic Versatility: While generally stable, the methoxy group can be converted to a hydroxyl (tautomerizing to a ketone) via acid hydrolysis (e.g., HBr/AcOH) or displaced by amines in high-temperature
reactions, serving as a "masked" leaving group.
-
-
C2-Methyl Ester (The Anchor):
-
Electron Withdrawal: The carbonyl group at C2 strongly withdraws density, activating the ring further for nucleophilic attacks at C4 and C6.
-
Derivatization: This is the primary handle for fragment growing. It can be hydrolyzed to the acid, reduced to the alcohol (and subsequently to a halide for coupling), or converted to amides/heterocycles (e.g., oxadiazoles).
-
Visualization: Electronic Reactivity Map
The following diagram illustrates the electronic push-pull system and reactive sites.
Caption: Functional decomposition of MFMP-2C highlighting the orthogonality of reactive sites for medicinal chemistry optimizations.
Synthetic Pathways[7]
The synthesis of MFMP-2C typically avoids direct ring closure due to regioselectivity challenges. The industry-standard approach utilizes 2,4-dichloro-5-fluoropyrimidine as a starting material. This route leverages the differential reactivity of the C2 and C4 chlorides.
Route A: The Sequential Displacement-Carbonylation (Recommended)
This pathway is preferred for its scalability and high regiocontrol.
-
Step 1: Regioselective Methoxylation (
)-
Reagent: Sodium Methoxide (NaOMe), Methanol, -10°C.
-
Mechanism: The C4 position is more electrophilic than C2 due to less steric hindrance and the concerted electronic effects of the N1/N3 atoms. Nucleophilic attack occurs predominantly at C4.
-
Product: 2-Chloro-5-fluoro-4-methoxypyrimidine.
-
-
Step 2: Palladium-Catalyzed Carbonylation
-
Reagents: Pd(OAc)2, dppp (ligand), CO (gas or surrogate), MeOH, Et3N.
-
Mechanism: Oxidative addition of Pd(0) into the C2-Cl bond, followed by CO insertion and methanolysis.
-
Product: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.[1]
-
Visualization: Synthetic Workflow
Caption: Step-wise industrial synthesis of MFMP-2C ensuring correct regiochemistry via sequential functionalization.
Experimental Protocols
Protocol 1: Synthesis of Intermediate (2-Chloro-5-fluoro-4-methoxypyrimidine)
Note: This protocol is adapted from standard pyrimidine chemistry (e.g., synthesis of 5-fluorocytosine precursors).
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 2,4-dichloro-5-fluoropyrimidine (16.7 g, 100 mmol) in anhydrous Methanol (150 mL). Cool to -10°C using an ice/salt bath.
-
Addition: Add a solution of Sodium Methoxide (5.4 g, 100 mmol) in Methanol (50 mL) dropwise over 45 minutes. Critical: Maintain temperature < 0°C to prevent bis-methoxylation at C2.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The starting material should disappear, and a major spot (C4-product) should appear.
-
Workup: Quench with dilute HCl (to pH 7). Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ether or use flash chromatography if bis-methoxy byproduct is present (>5%).
Protocol 2: Carbonylation to Methyl Ester
-
Setup: Use a high-pressure stainless steel autoclave or a glass pressure vessel.
-
Loading: Charge the vessel with 2-Chloro-5-fluoro-4-methoxypyrimidine (1.62 g, 10 mmol), Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), and Triethylamine (2.0 eq) in anhydrous Methanol (30 mL).
-
Carbonylation: Purge with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx 70 psi). Safety: CO is toxic; use a CO-detector and fume hood.
-
Heating: Heat to 80°C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature. Vent CO carefully. Filter the mixture through a Celite pad to remove Palladium black. Concentrate the filtrate.
-
Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.
Applications in Drug Discovery[9]
Kinase Inhibitor Scaffolds
The MFMP-2C structure is a bioisostere for other heteroaromatic cores found in FDA-approved drugs.
-
FGFR Inhibitors: The C2-ester can be converted to an amide linking to a solubilizing tail (e.g., piperazine), while the C4-methoxy is displaced by an aniline to form the "hinge binder" motif.
-
EGFR T790M Targeting: The C5-fluorine increases the lipophilicity and metabolic stability of the core, essential for crossing the Blood-Brain Barrier (BBB) in glioblastoma treatments.
Agrochemicals
Fluorinated pyrimidines are potent herbicides. The C2-carboxylate allows for the attachment of lipophilic esters that facilitate leaf cuticle penetration, after which the compound is hydrolyzed to the active acid form inside the plant.
References
-
Structural Characterization & Properties
- Synthetic Methodology (Regioselectivity)
- Fluorine in Medicinal Chemistry: Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry. (Contextual grounding for C5-F stability).
-
Related Pyrimidine Synthesis
Sources
- 1. PubChemLite - Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate (C7H7FN2O3) [pubchemlite.lcsb.uni.lu]
- 2. royal-chem.com [royal-chem.com]
- 3. Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate | C7H6F2N2O2 | CID 97181392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
